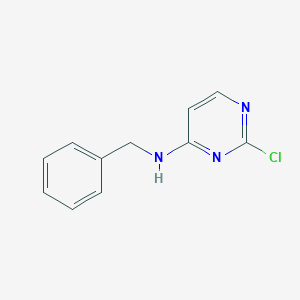
N-benzyl-2-chloropyrimidin-4-amine
概要
説明
N-benzyl-2-chloropyrimidin-4-amine (N-Bz-2-Cl-Pym-4-Am) is an organic compound with a molecular formula of C9H10ClN3. It is a polar, colorless liquid that is soluble in water and ethanol. N-Bz-2-Cl-Pym-4-Am is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a ligand in coordination complexes, and as a component of pharmaceuticals. N-Bz-2-Cl-Pym-4-Am has a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.
科学的研究の応用
Application in Cancer Research
- Scientific Field: Cancer Research
- Summary of the Application: N-benzyl-2-phenylpyrimidin-4-amine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, have been studied as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a known regulator of DNA damage response and a promising anticancer target .
- Methods of Application: The research involved a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1 .
- Results or Outcomes: The research identified N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar USP1/UAF1 inhibitory potency. There was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in nonsmall cell lung cancer cells, specifically increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival .
Application in Drug Synthesis
- Scientific Field: Drug Synthesis
- Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the synthesis of various pharmacologically active decorated six-membered diazines .
- Methods of Application: The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents were explored .
- Results or Outcomes: The synthetic methodologies served molecules with improved druglikeness and ADME-Tox properties .
Application in Leukemia Treatment
- Scientific Field: Leukemia Treatment
- Summary of the Application: Pyrimidine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are particularly used in the modulation of myeloid leukemia .
- Methods of Application: The research involved the synthesis of pyrimidine-based drugs and their application in the treatment of leukemia .
- Results or Outcomes: Drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, have been established as effective treatments for leukemia .
Application in Buchwald–Hartwig Reaction
- Scientific Field: Organic Chemistry
- Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the Buchwald–Hartwig reaction, a powerful tool for forming carbon-nitrogen and carbon-carbon bonds .
- Methods of Application: The reaction involves the use of different aromatic amines and N-benzyl-2-chloropyrimidin-4-amine using Pd 2 (dba) 3 and X-Phos under microwave irradiation .
- Results or Outcomes: The reaction generates the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .
Application in Anticancer Activity against Nonsmall Cell Lung Cancer
- Scientific Field: Cancer Research
- Summary of the Application: N-benzyl-2-phenylpyrimidin-4-amine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, have been studied as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a known regulator of DNA damage response and has been shown as a promising anticancer target .
- Methods of Application: The research involved a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1 .
- Results or Outcomes: The research identified N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar USP1/UAF1 inhibitory potency. Moreover, there was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in nonsmall cell lung cancer cells .
Application in Pazopanib Synthesis
- Scientific Field: Drug Synthesis
- Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the synthesis of Pazopanib, a drug used for the treatment of renal cell carcinoma .
- Methods of Application: The synthesis of Pazopanib involves the reaction of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in refluxing acidified isopropanol .
- Results or Outcomes: The reaction resulted in the formation of Pazopanib hydrochloride salt in 97% yield .
特性
IUPAC Name |
N-benzyl-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRADTLPANSRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364856 | |
| Record name | N-benzyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-chloropyrimidin-4-amine | |
CAS RN |
71406-74-1 | |
| Record name | N-benzyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


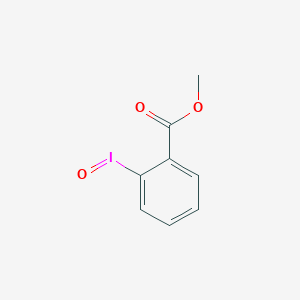
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
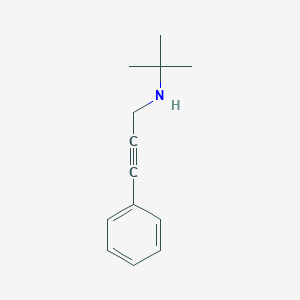
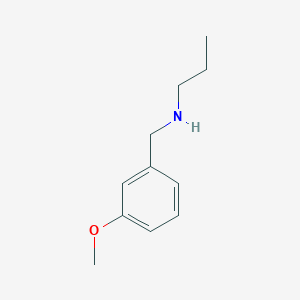
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
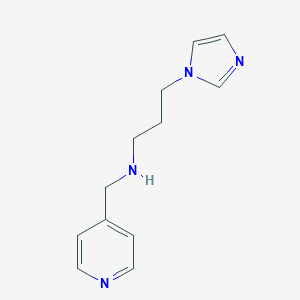
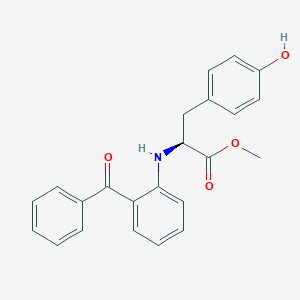
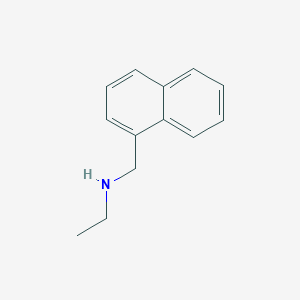
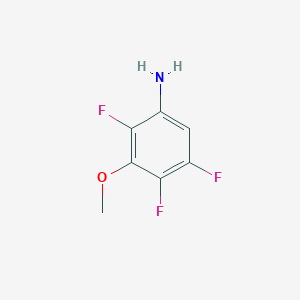
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
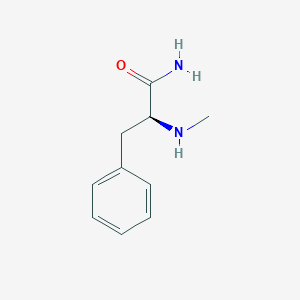
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)